4-Cyclohexyl-2-methyl-2-butanol

Toxicology Fragrance Safety Regulatory Compliance

4-Cyclohexyl-2-methyl-2-butanol (CAS 83926-73-2), also known as Coranol, is a synthetic tertiary alcohol with the molecular formula C₁₁H₂₂O and a molecular weight of 170.29 g/mol. It is a colorless, viscous liquid with a density of 0.89-0.90 g/cm³ at 20°C and a boiling point of 232.34 °C.

Molecular Formula C11H22O
Molecular Weight 170.29 g/mol
CAS No. 83926-73-2
Cat. No. B1590949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclohexyl-2-methyl-2-butanol
CAS83926-73-2
Molecular FormulaC11H22O
Molecular Weight170.29 g/mol
Structural Identifiers
SMILESCC(C)(CCC1CCCCC1)O
InChIInChI=1S/C11H22O/c1-11(2,12)9-8-10-6-4-3-5-7-10/h10,12H,3-9H2,1-2H3
InChIKeyKZZASWGRLOTITL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclohexyl-2-methyl-2-butanol (CAS 83926-73-2): A Specialty Tertiary Alcohol for Floral Fragrance Formulations


4-Cyclohexyl-2-methyl-2-butanol (CAS 83926-73-2), also known as Coranol, is a synthetic tertiary alcohol with the molecular formula C₁₁H₂₂O and a molecular weight of 170.29 g/mol [1]. It is a colorless, viscous liquid with a density of 0.89-0.90 g/cm³ at 20°C and a boiling point of 232.34 °C [2]. Primarily recognized as a fragrance ingredient, it imparts a characteristic floral, lily-of-the-valley odor with fresh rosewood and coriander nuances [3]. Its physicochemical properties, such as a Log KOW of 3.6 and water solubility of 78.9 mg/L at 25 °C, make it suitable for various perfumery applications [2].

Why 4-Cyclohexyl-2-methyl-2-butanol (CAS 83926-73-2) Cannot Be Substituted with Generic Floral Alcohols


In fragrance formulation, substituting one floral alcohol for another without empirical verification is a high-risk endeavor. While many compounds may share broad olfactory categories (e.g., 'floral'), 4-Cyclohexyl-2-methyl-2-butanol possesses a specific, well-defined odor profile—described as lily-of-the-valley with fresh, rosewood-like and coriander facets [1]—that is not universally replicated. Furthermore, its physicochemical properties, including a specific Log KOW of 3.6, a vapor pressure of 5.655 Pa at 25 °C, and a Cramer Class I (Low) toxicological classification based on expert judgment, directly impact formulation stability, volatility (and thus fragrance substantivity), and safety compliance [2]. Generic substitution based solely on functional group similarity ignores these critical, quantifiable parameters, potentially leading to altered scent character, reduced longevity, and unanticipated toxicological or regulatory hurdles in final consumer products.

Quantitative Comparative Evidence for 4-Cyclohexyl-2-methyl-2-butanol (CAS 83926-73-2)


Favorable Toxicological Classification: Cramer Class I vs. Linalool's Cramer Class

In safety assessments, 4-Cyclohexyl-2-methyl-2-butanol is assigned a Cramer Class I (Low) classification by expert judgment, whereas a structurally related analog, Linalool (CAS 78-70-6), is classified as Cramer Class III (High) [1]. This classification is a critical determinant of allowable exposure levels in consumer products.

Toxicology Fragrance Safety Regulatory Compliance

Higher Boiling Point for Enhanced Formulation Stability and Substantivity vs. Linalool

4-Cyclohexyl-2-methyl-2-butanol exhibits a boiling point of 232.34 °C, which is significantly higher than that of the common floral fragrance ingredient Linalool (boiling point ~198-199 °C) [1]. This difference in volatility is a key parameter for fragrance substantivity and stability during product manufacturing and use.

Physical Chemistry Fragrance Formulation Substantivity

Greater Lipophilicity (Higher Log KOW) Affects Partitioning in Formulations

The octanol-water partition coefficient (Log KOW) for 4-Cyclohexyl-2-methyl-2-butanol is measured at 3.6, which is higher than that of other common floral alcohols like Phenethyl alcohol (Log KOW ~1.36) [1]. This indicates a greater affinity for non-polar, oily phases.

Physical Chemistry Formulation Science Partitioning

Defined and Restricted Use Level for Procurement Planning: 5% Maximum

Industry guidance recommends a maximum use level of 5% for 4-Cyclohexyl-2-methyl-2-butanol in fragrance concentrates [1]. This provides a clear, quantified boundary for formulators and procurement teams to plan ingredient usage and manage costs, as opposed to ingredients with less defined or higher use levels.

Regulatory Affairs Procurement Fragrance Safety

Defined Application Scenarios for 4-Cyclohexyl-2-methyl-2-butanol (CAS 83926-73-2) Based on Comparative Evidence


Formulation of High-Substantivity Fine Fragrances and Personal Care Products

The combination of a relatively high boiling point (232.34 °C) and high Log KOW (3.6) positions 4-Cyclohexyl-2-methyl-2-butanol as an ideal candidate for formulating long-lasting fine fragrances and personal care products like lotions and creams [1]. Its lower volatility compared to Linalool suggests enhanced substantivity on skin and fabric, while its lipophilicity ensures favorable partitioning and a controlled release profile from emulsion-based products [1]. These properties are quantifiable and differentiate it from more volatile floral alternatives.

Safety-Focused Reformulation of High-Volume Consumer Goods

Given its expert-assigned Cramer Class I (Low) toxicological classification, 4-Cyclohexyl-2-methyl-2-butanol is a strategic choice for reformulating products with high consumer exposure, such as shampoos, shower gels, and laundry detergents [1]. By substituting a Cramer Class III ingredient like Linalool with this compound, formulators can lower the overall toxicological burden of a fragrance, potentially simplifying safety assessments and expanding the margin of safety for high-tonnage applications [1].

Cost-Controlled Floral Fragrance Development

The established maximum use level of 5% in fragrance concentrate provides a clear framework for cost management in fragrance development [1]. Procurement and R&D teams can accurately forecast maximum ingredient spend and ensure that new floral accords are designed within established safety and economic boundaries. This defined ceiling mitigates the risk of creating a fragrance that, while olfactorily pleasing, is economically unviable or requires costly reformulation due to safety constraints [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Cyclohexyl-2-methyl-2-butanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.